2-Acetoxy-1,4-naphthoquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
(1,4-dioxonaphthalen-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c1-7(13)16-11-6-10(14)8-4-2-3-5-9(8)12(11)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHISPATYFAPAKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170492 | |
| Record name | 1,4-Naphthalenedione, 2-(acetyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785-65-5 | |
| Record name | 1,4-Naphthalenedione, 2-(acetyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetoxy-1,4-naphthoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Naphthalenedione, 2-(acetyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Acetoxy 1,4 Naphthoquinone and Its Derivatives
Acetylation of 2-Hydroxy-1,4-naphthoquinone (B1674593)
A common and straightforward method for the synthesis of 2-acetoxy-1,4-naphthoquinone involves the acetylation of 2-hydroxy-1,4-naphthoquinone, also known as lawsone. jcu.edu.au This reaction is typically achieved by treating lawsone with acetic anhydride (B1165640) in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid. jcu.edu.auchemrxiv.org The mixture is heated, often on a steam bath, to facilitate the reaction. jcu.edu.au Upon completion, the reaction mixture is poured into cold water to precipitate the product, which can then be purified by recrystallization from a suitable solvent like ethanol (B145695) or aqueous methanol (B129727). jcu.edu.au This method is known for its good yields, often around 80%. jcu.edu.au
The acetylation of the hydroxyl group in lawsone is a key step in some synthetic pathways. For instance, in the synthesis of certain phosphonium (B103445) cations with potential antiplasmodial activity, the hydroxyl group of a 2-hydroxy-1,4-naphthoquinone derivative is acetylated prior to the alkylation reaction with a tertiary phosphine (B1218219) to prevent unwanted side reactions. nih.gov
Table 1: Acetylation of 2-Hydroxy-1,4-naphthoquinone
| Reactants | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Hydroxy-1,4-naphthoquinone (Lawsone) | Acetic anhydride, Sulfuric acid (catalytic) | Reflux/Heating | This compound | ~80% | jcu.edu.au |
| 2-Hydroxy-1,4-naphthoquinone derivative | Acetic anhydride | - | This compound derivative | - | nih.gov |
Oxidative Synthesis from Acetylnaphthohydroquinone
Another synthetic approach involves the oxidation of acetylnaphthohydroquinone. This precursor can be prepared through various methods, including the photo-Friedel-Crafts acylation of 1,4-naphthoquinone (B94277) with aldehydes. nih.govmdpi.com The resulting 2-acyl-1,4-naphthohydroquinones can then be oxidized to the corresponding 2-acyl-1,4-naphthoquinones. nih.govmdpi.com A common oxidizing agent for this transformation is silver (I) oxide in the presence of dry magnesium sulphate in a solvent like dichloromethane. nih.gov
This methodology has been employed in the synthesis of a variety of 2-acyl-1,4-naphthoquinones, which are valuable intermediates for further chemical transformations. nih.gov For example, 2-acetyl-1,4-naphthoquinone (B15349058), generated in situ by the oxidation of acetylnaphthohydroquinone with sodium periodate, can react with arylamines to yield a range of products through amination, arylation, and cyclization reactions. nih.gov
Direct Acetylation of 1,4-Naphthoquinone
The direct introduction of an acetyl group onto the 1,4-naphthoquinone nucleus is another synthetic strategy. A convenient synthesis of 2-acetyl-1,4-naphthoquinone has been reported, which can then be a precursor for this compound through subsequent reactions. rsc.org One method involves the Fries rearrangement of 1,4-diacetoxynaphthalene, which can be induced by boron trifluoride-diethyl ether complex, leading to the formation of 2-acetyl-1,4-naphthohydroquinone, which can then be oxidized. rsc.org
Advanced Synthetic Strategies
In addition to traditional methods, more advanced synthetic strategies have been developed to access this compound and its derivatives, often offering advantages in terms of efficiency, atom economy, and environmental impact.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules from simple starting materials in a single synthetic operation. Derivatives of 2-hydroxy-1,4-naphthoquinone, a direct precursor to this compound, are frequently used in MCRs to generate diverse heterocyclic scaffolds. thieme-connect.de For example, the reaction of 2-hydroxy-1,4-naphthoquinone, an aromatic aldehyde, and malononitrile (B47326) can be catalyzed by various catalysts, including enzymes like Candida sp. lipase (B570770) or organocatalysts like L-proline, to produce benzo[g]chromene derivatives. thieme-connect.de These reactions demonstrate the utility of lawsone derivatives in constructing complex molecular architectures. thieme-connect.de
Photochemical Synthesis Routes
Photochemical methods provide a powerful tool for the synthesis of this compound derivatives. The photoacylation of 1,4-naphthoquinone with aldehydes is a direct method to produce acylated 1,4-naphthohydroquinones, which can then be oxidized to the corresponding acylated 1,4-naphthoquinones. mdpi.commdpi.com This process can be conducted under continuous-flow conditions, allowing for efficient and scalable synthesis. mdpi.com
Furthermore, this compound itself can undergo photochemical reactions. For instance, it participates in regio- and stereo-specific [2+2] cycloaddition reactions with alkenes like styrene (B11656) and 1,1-diphenylethene, yielding cyclobutane (B1203170) derivatives in high yields. scispace.comrsc.org These photochemical cycloadditions can even be performed using sunlight as a sustainable light source in specialized solar reactors. rsc.org
Table 2: Advanced Synthetic Strategies
| Strategy | Reactants | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Multicomponent Reaction | 2-Hydroxy-1,4-naphthoquinone, Aromatic aldehydes, Malononitrile | Candida sp. lipase or L-proline | Benzo[g]chromene derivatives | thieme-connect.de |
| Photochemical Acylation | 1,4-Naphthoquinone, Aldehydes | UVB light, Acetone (B3395972) (photosensitizer) | Acylated 1,4-naphthohydroquinones | mdpi.com |
[2+2] Photocycloaddition Reactions with Alkenes
The [2+2] photocycloaddition of this compound with alkenes is a significant method for forming cyclobutane derivatives. jcu.edu.auresearchgate.net This reaction typically involves the irradiation of the naphthoquinone in the presence of an alkene. jcu.edu.au The regioselectivity and stereospecificity of the addition can be influenced by the structure of the alkene. jcu.edu.aupsu.edu
For instance, the reaction of this compound with styrene and 1,1-diphenylethene proceeds with high yield and is both regio- and stereo-specific, primarily forming the head-to-head cyclobutane adduct. jcu.edu.aupsu.edu In contrast, reactions with trans-stilbene (B89595) tend to yield spiro-oxetanes as the major product. jcu.edu.auresearchgate.net The use of sunlight has been shown to be effective for these cycloadditions, leading to quantitative yields of the cyclobutane adducts with arylethenes. jcu.edu.au
The choice of solvent and irradiation conditions also plays a crucial role. While benzene (B151609) and acetonitrile (B52724) have been traditionally used, greener solvents like acetone are also effective. jcu.edu.aumdpi.com The irradiation wavelength can also be optimized to improve reaction outcomes. nih.gov
Table 1: Examples of [2+2] Photocycloaddition Reactions
| Alkene | Product Type | Key Findings | Reference |
|---|---|---|---|
| Styrene | Cyclobutane | Head-to-head adduct formed with high regio- and stereospecificity. | jcu.edu.aupsu.edu |
| 1,1-Diphenylethene | Cyclobutane | High yield of the cyclobutane adduct. | jcu.edu.aupsu.edu |
| trans-Stilbene | Spiro-oxetane | Preferential formation of the spiro-oxetane over the cyclobutane. | jcu.edu.auresearchgate.net |
| Isobutene | Cyclobutane | Efficient photocycloaddition observed. | researchgate.net |
Continuous-Flow Photochemical Operations for Naphthoquinones
Continuous-flow photochemistry has emerged as a powerful tool for the synthesis of naphthoquinone derivatives, offering several advantages over traditional batch processes. jcu.edu.aumdpi.comjcu.edu.au This methodology allows for better control over reaction parameters such as irradiation time and light penetration, which can lead to improved yields, higher purity of products, and reduced reaction times. jcu.edu.aumdpi.com
Studies have demonstrated that [2+2] photocycloadditions of 1,4-naphthoquinone with various alkenes under continuous-flow conditions can significantly reduce reaction times from hours to minutes compared to batch operations. mdpi.comresearchgate.net For example, a residence time of just 60 minutes in a flow reactor can lead to superior conversions and yields. mdpi.comresearchgate.net This efficiency is attributed to the efficient penetration of light in the narrow channels of the flow reactor and the rapid removal of products from the irradiated zone, which minimizes photodegradation. jcu.edu.au
Furthermore, continuous-flow systems have been successfully employed in solar chemistry, utilizing sunlight as a sustainable energy source for photochemical transformations of 1,4-naphthoquinones. jcu.edu.aupublish.csiro.au These solar-powered flow reactions have shown higher conversions and yields compared to static, direct sunlight exposures. jcu.edu.aupublish.csiro.au
Furonaphthoquinone Synthesis via Reaction with Enamines
The synthesis of furonaphthoquinones, a class of compounds with significant biological activity, can be achieved through the reaction of 2-hydroxy-1,4-naphthoquinones with enamines. thieme-connect.comrsc.orgresearchgate.net While this method primarily starts with the hydroxy derivative, it is relevant to the chemistry of this compound as the acetyl group can be a protecting group for the hydroxyl functionality.
A notable one-pot synthesis involves the treatment of a this compound with an enamine derived from propionaldehyde (B47417) to yield 3-methylnaphtho[2,3-b]furan-4,9-diones. thieme-connect.com This reaction represents a rare instance of heterocycle construction with an enamine that retains the quinone skeleton. thieme-connect.com The reaction of 2-hydroxy-1,4-naphthoquinones with enamines derived from ketones in refluxing toluene (B28343) also directly produces 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones. thieme-connect.comrsc.org
The proposed mechanism involves the initial nucleophilic attack of the enamine on the quinone ring. rsc.org
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental strategy for modifying halogenated naphthoquinones to introduce various functional groups, including the acetoxy group. mdpi.comresearchgate.net
Substitution of Halogenated Naphthoquinones
The halogen atoms at the 2- and 3-positions of the naphthoquinone ring are susceptible to nucleophilic displacement. mdpi.comvulcanchem.com This allows for the introduction of a wide range of nucleophiles, including those containing oxygen, nitrogen, sulfur, and carbon. mdpi.com The synthesis of this compound derivatives can be achieved by reacting a corresponding halogenated naphthoquinone with an acetate (B1210297) source.
The reactivity of the halogenated positions can be influenced by the nature of the halogen and the reaction conditions. For example, in di-halogenated naphthoquinones, selective substitution can often be achieved.
Influence of Substituents on Regioselectivity
The regioselectivity of nucleophilic substitution on the naphthoquinone ring is significantly influenced by the presence of other substituents. researchgate.netresearchgate.netresearchgate.net Electron-donating groups and electron-withdrawing groups on the aromatic ring can direct the incoming nucleophile to a specific position. researchgate.netmdpi.com
For instance, in 5-substituted 2,3-dichloro-1,4-naphthoquinones, an electron-donating substituent in the 5-position, such as a methoxy (B1213986) or acetoxy group, directs the nucleophilic attack to the C3 position. researchgate.netresearchgate.net This is attributed to the passivating effect of these groups on the C4 carbonyl, which makes the C3 position more electrophilic. researchgate.netresearchgate.net Conversely, an electron-accepting substituent at the 5-position would direct the attack to the C2 position. researchgate.net This control over regioselectivity is crucial for the targeted synthesis of specific isomers. chim.it
Michael 1,4-Addition Reactions
The Michael 1,4-addition is a conjugate addition reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com Naphthoquinones, being α,β-unsaturated systems, are excellent Michael acceptors. scielo.org.co This reaction provides a versatile method for forming new carbon-carbon and carbon-heteroatom bonds at the β-position of the quinone ring. wikipedia.org
In the context of this compound, the Michael addition would involve the attack of a nucleophile at the C3 position. A wide range of nucleophiles, including carbanions (from β-ketoesters, malonates), amines, and thiols, can participate in this reaction. wikipedia.orgmasterorganicchemistry.com The reaction is typically base-catalyzed, where the base generates the nucleophilic species. masterorganicchemistry.com
The thia-Michael addition, specifically involving thiol nucleophiles, has been studied with various naphthoquinone derivatives. nih.gov These reactions lead to the formation of thioether adducts. scielo.org.co The initial addition product is a hydroquinone (B1673460), which is often oxidized in situ to the corresponding quinone. nih.gov
Thia-Michael Addition
The thia-Michael addition, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a robust method for forming carbon-sulfur bonds and is widely used in the synthesis of organosulfur compounds. srce.hrmdpi.com This reaction is particularly relevant for modifying naphthoquinones, which act as Michael acceptors. nih.govresearchgate.net
In the context of this compound derivatives, the thia-Michael addition typically involves the reaction of a naphthoquinone with a thiol-containing compound. For instance, the reaction of 1,4-naphthoquinone and its derivatives with N-acetyl-L-cysteine proceeds via a thia-Michael-like addition. nih.gov The reaction involves the nucleophilic attack of the sulfhydryl group of N-acetyl-L-cysteine onto the electron-deficient double bond of the naphthoquinone ring. nih.gov The initial adduct is a hydroquinone, which is then oxidized in situ to the corresponding naphthoquinone derivative. nih.gov
The reaction conditions, such as the solvent, can significantly influence the outcome. By carefully selecting the solvent, it is possible to precipitate the product directly from the reaction mixture, simplifying the purification process and avoiding potential decomposition during chromatography. nih.gov It's noteworthy that the reactivity of the naphthoquinone is influenced by its substituents. For example, the presence of two hydroxyl groups, as in naphthazarin, can slow down the reaction. nih.gov Conversely, lawsone (2-hydroxy-1,4-naphthoquinone) may not react under certain conditions, potentially due to its tautomeric keto form. nih.gov
Table 1: Examples of Thia-Michael Adducts of Naphthoquinones
| Naphthoquinone Reactant | Thiol Reactant | Product | Reference |
| 1,4-Naphthoquinone | N-acetyl-L-cysteine | 2-((R)-2-acetamido-2-carboxyethyl)thio)-1,4-naphthoquinone | nih.gov |
| Menadione (2-methyl-1,4-naphthoquinone) | N-acetyl-L-cysteine | 3-((R)-2-acetamido-2-carboxyethyl)thio)-2-methyl-1,4-naphthoquinone | nih.gov |
| Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) | N-acetyl-L-cysteine | 3-((R)-2-acetamido-2-carboxyethyl)thio)-5-hydroxy-2-methyl-1,4-naphthoquinone | nih.gov |
| Juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) | N-acetyl-L-cysteine | Mixture of 2- and 3-substituted adducts | nih.govnih.gov |
This table is for illustrative purposes and may not be exhaustive.
Amino-Michael Addition
Similar to the thia-Michael addition, the amino-Michael addition involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com This reaction is a key strategy for introducing nitrogen-containing functional groups into the naphthoquinone scaffold, leading to a diverse array of derivatives with potential biological activities. nih.govresearchgate.net
The reaction of 1,4-naphthoquinones with various amino compounds, including amino acids, results in the formation of amino-naphthoquinone derivatives. nih.gov For example, glycine, alanine, methionine, and other amino acids have been successfully added to the naphthoquinone ring via Michael 1,4-addition, often in good yields. nih.gov The reaction typically proceeds by the nucleophilic attack of the amino group on the C2 or C3 position of the naphthoquinone ring. nih.gov
The regioselectivity of the amino-Michael addition can be influenced by the substituents on the naphthoquinone ring. For instance, in the case of 2,3-dichloro-5-nitro-1,4-naphthoquinone, reaction with nucleophiles like amines can lead to the formation of regioisomeric amino-naphthoquinone derivatives at the C2 and C3 positions. nih.gov The asymmetric Michael addition of 2-hydroxy-1,4-naphthoquinone to β-nitroalkenes has also been achieved using bifunctional organocatalysts, yielding chiral functionalized naphthoquinones with high enantioselectivity. rsc.orgnih.gov
Table 2: Examples of Amino-Michael Adducts of Naphthoquinones
| Naphthoquinone Reactant | Amine Reactant | Product Type | Reference |
| 1,4-Naphthoquinone | Glycine | 2-(carboxymethylamino)-1,4-naphthoquinone | nih.gov |
| 1,4-Naphthoquinone | Alanine | 2-(1-carboxyethylamino)-1,4-naphthoquinone | nih.gov |
| 2-Hydroxy-1,4-naphthoquinone | β-Nitroalkenes | 3-Alkylnitro-2-hydroxy-1,4-naphthoquinones | rsc.orgnih.gov |
| 2,3-Dichloro-5-nitro-1,4-naphthoquinone | Amines, Piperazines, Morpholines | Regioisomeric amino-naphthoquinone derivatives | nih.gov |
This table is for illustrative purposes and may not be exhaustive.
Oxidative Coupling Reactions (e.g., C-H Functionalization)
Oxidative coupling reactions, particularly those involving C-H functionalization, represent a modern and efficient approach for the synthesis of substituted naphthoquinones. nih.govresearchgate.net These reactions allow for the direct formation of C-C or C-N bonds by activating a C-H bond, often with the assistance of a metal catalyst. nih.govresearchgate.net
One notable example is the copper(II) acetate-catalyzed oxidative addition of anilines to 1,4-naphthoquinone, which yields N-aryl-2-amino-1,4-naphthoquinones. nih.gov This method is more efficient than uncatalyzed reactions, resulting in cleaner reactions, higher yields, and shorter reaction times. nih.gov The catalytic system promotes the oxidative Michael addition of the amine to the quinone. researchgate.net
More recently, visible-light-promoted iron-catalyzed C-H functionalization of 1,4-naphthoquinones with sulfoximines has been developed. rsc.org This protocol provides an efficient route to (naphtho)quinone-sulfoximine hybrid analogs with good reactivity and high regioselectivity. rsc.org Ruthenium(II)-catalyzed C-H activation has also been employed for the [4+2]-annulation and arylation of 1,4-naphthoquinones. researchgate.net These methods offer access to a large library of naphthoquinone derivatives under relatively mild conditions. researchgate.net
Table 3: Examples of Oxidative Coupling Reactions for Naphthoquinone Derivatives
| Naphthoquinone Reactant | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
| 1,4-Naphthoquinone | Anilines | Copper(II) acetate | N-aryl-2-amino-1,4-naphthoquinones | nih.gov |
| 1,4-Naphthoquinones | Sulfoximines | Iron catalyst, visible light | (Naphtho)quinone-sulfoximine hybrids | rsc.org |
| 1,4-Naphthoquinones | Benzoic acids | Ru(II) catalyst | Naphthoquinone lactones | researchgate.net |
| 1,4-Naphthoquinones | Acetophenones | Ru(II) catalyst | Arylated naphthoquinones | researchgate.net |
This table is for illustrative purposes and may not be exhaustive.
Thiele-Winter Reaction Modifications for Naphthazarin Derivatives
The Thiele-Winter reaction is a classic method for the acetoxylation of quinones, involving the reaction of a quinone with acetic anhydride in the presence of an acid catalyst, such as sulfuric acid or boron trifluoride, to yield a triacetoxy aromatic compound. organicreactions.org This reaction has been particularly useful in the synthesis of polyhydroxynaphthoquinones. hawaii.edu
For naphthazarin (5,8-dihydroxy-1,4-naphthoquinone), the Thiele-Winter reaction allows for the introduction of additional hydroxyl groups. hawaii.edu Naphthazarin is first oxidized to the corresponding diquinone, which then reacts with acetic anhydride in the presence of a catalyst to form 2,5,8-triacetoxy-1,4-naphthoquinone. hawaii.edu Subsequent hydrolysis yields naphthopurpurin (B79198) (2,5,8-trihydroxy-1,4-naphthoquinone). hawaii.edu Modified procedures of the Thiele-Winter reaction have been successfully employed in the synthesis of various naphthazarin pigments. hawaii.eduhawaii.edu Solid acids like heteropolyacids and activated zeolites have also been used as efficient catalysts for the acetoxylation of quinones, offering the advantage of solvent-free conditions at room temperature. researchgate.net
Preparation of Specific Derivatives
The synthesis of specific derivatives of this compound is driven by the desire to create compounds with tailored properties. This includes the preparation of O-acyl and O-alkyl derivatives, as well as naphthoquinone-sulfonamide and sulfonate ester derivatives.
O-acyl and O-alkyl derivatives of naphthoquinones are commonly prepared to modify their lipophilicity and, consequently, their biological activity. researchgate.net For instance, a series of O-acyl and O-alkyl derivatives of lawsone (2-hydroxy-1,4-naphthoquinone) have been synthesized. researchgate.net The preparation of this compound itself is an example of O-acylation, typically achieved by reacting lawsone with acetic anhydride in the presence of pyridine. researchgate.net
The synthesis of other O-acyl derivatives involves reacting the parent hydroxy-naphthoquinone with the corresponding acyl chloride or anhydride. researchgate.net Similarly, O-alkylation can be achieved by reacting the hydroxy-naphthoquinone with an alkyl halide in the presence of a base. mdpi.com For example, the addition of an alkyl or terpenyl group to lawsone can yield both 2-O-substituted and 3-C-substituted products. mdpi.com The photochemical acylation of 1,4-naphthoquinone with aldehydes under continuous-flow conditions provides a modern and efficient route to acylated 1,4-hydroquinones, which can be subsequently oxidized to the corresponding acylated naphthoquinones. mdpi.com
Table 4: Synthesis of O-Acyl and O-Alkyl Derivatives of Naphthoquinones
| Parent Naphthoquinone | Reagent | Derivative Type | Reference |
| Lawsone (2-hydroxy-1,4-naphthoquinone) | Acetic anhydride, pyridine | This compound | researchgate.net |
| Lawsone (2-hydroxy-1,4-naphthoquinone) | Alkyl or terpenyl bromide, triethylamine, NaI | 2-O-Alkyl/terpenyl and 3-C-alkyl/terpenyl derivatives | mdpi.com |
| 1,4-Naphthoquinone | Aldehydes (photochemical reaction) | Acylated 1,4-hydroquinones (precursors) | mdpi.com |
This table is for illustrative purposes and may not be exhaustive.
The synthesis of naphthoquinone derivatives containing sulfonamide or sulfonate ester groups has been explored to generate compounds with novel biological activities. researchgate.netscielo.br These derivatives are typically synthesized from amino-naphthoquinones. nih.gov
For example, novel 1,4-naphthoquinone sulfonamide and sulfonate ester derivatives have been prepared in good yields from precursor amino-naphthoquinones. nih.govscielo.br The synthesis often involves the reaction of an amino-naphthoquinone with a sulfonyl chloride in the presence of a base. scielo.br In one study, a series of ten naphthoquinone sulfonamide derivatives and five naphthoquinone sulfonate ester derivatives were synthesized and evaluated for their biological activity. nih.govmdpi.com Another approach involves the SuFEx (Sulfur(VI) Fluoride Exchange) click reaction, where a fluorosulfate-containing 1,4-naphthoquinone is reacted with a suitable nucleophile to form the corresponding sulfonate ester. researchgate.net
Table 5: Examples of Naphthoquinone-Sulfonamide and Sulfonate Ester Derivatives
| Starting Material | Reagent | Product Type | Reference |
| Amino-naphthoquinones | Sulfonyl chlorides | Naphthoquinone sulfonamides | nih.govscielo.br |
| Amino-naphthoquinones | Sulfonyl chlorides | Naphthoquinone sulfonate esters | scielo.br |
| Fluorosulfate-containing 1,4-naphthoquinone | 2-(4-hydroxyphenyl)benzoxazole | 4-(benzoxazol-2-yl)phenyl 3-((3-chloro-1,4-naphthoquinon-2-yl)amino)phenyl sulfate | researchgate.net |
This table is for illustrative purposes and may not be exhaustive.
Hybrid Compounds (e.g., Chalcone-Naphthoquinone)
The synthesis of hybrid compounds that incorporate the 1,4-naphthoquinone scaffold with other pharmacophores, such as chalcones, has emerged as a significant strategy in medicinal chemistry. These hybrid molecules are designed to integrate the distinct properties of each component, potentially leading to enhanced or novel biological activities. mdpi.comnih.gov
A primary method for synthesizing chalcone-naphthoquinone hybrids involves a nucleophilic substitution reaction. nih.gov This process typically consists of two main steps. First, aminochalcones are prepared through a base-catalyzed Claisen-Schmidt condensation between an appropriate aminoacetophenone and a benzaldehyde (B42025) derivative. nih.gov In the subsequent step, these aminochalcones are reacted with a naphthoquinone bearing suitable leaving groups, such as 2,3-dichloro-1,4-naphthoquinone. The reaction proceeds via nucleophilic substitution, where the amino group of the chalcone (B49325) displaces a chlorine atom on the naphthoquinone ring, forming a stable carbon-nitrogen bond and linking the two moieties. nih.gov This method offers a flexible route to a variety of derivatives, with reported yields ranging from 35% to 58%. nih.gov
Another effective approach is the one-pot, three-component reaction, often facilitated by microwave irradiation. thieme-connect.de This method can involve the reaction of 2-hydroxy-1,4-naphthoquinone (lawsone), an acetophenone (B1666503) derivative, and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). thieme-connect.de The sequence includes condensation, a 1,4-addition, and subsequent cyclization and elimination steps to furnish the final hybrid product. thieme-connect.de This approach is valued for its efficiency and atom economy.
Furthermore, novel chalcone-1,4-naphthoquinone hybrids have been synthesized from lapachone derivatives. For instance, nor-β-lapachone-based chalcones are prepared through the reaction of 3-bromo-nor-β-lapachone with various amino-chalcones. inca.gov.br The trans-olefin structure of the resulting chalcone portion is typically confirmed by the presence of doublet signals with a coupling constant (J) of around 15.6 Hz in their 1H NMR spectra. inca.gov.br
| Compound Name | Structure/Description | Synthetic Role |
| 2,3-dichloro-1,4-naphthoquinone | A naphthoquinone with two chlorine substituents. | Starting material for nucleophilic substitution reactions with aminochalcones. nih.gov |
| Aminochalcones | Chalcones bearing an amino group, prepared by Claisen-Schmidt condensation. | Nucleophilic component in the synthesis of chalcone-naphthoquinone hybrids. nih.gov |
| 2-hydroxy-1,4-naphthoquinone (Lawsone) | A naturally occurring naphthoquinone with a hydroxyl group at the C2 position. | Precursor in multi-component reactions to form hybrid molecules. thieme-connect.de |
| 3-bromo-nor-β-lapachone | A halogenated derivative of lapachone. | Electrophilic partner in the synthesis of nor-β-lapachone-based chalcones. inca.gov.br |
Naphthoquinone Glycosides
Naphthoquinone glycosides are derivatives where a sugar moiety is attached to the 1,4-naphthoquinone core. In nature, 1,4-naphthoquinones are often found in their glycosidic or reduced forms. mdpi.com Synthetic chemists have developed methods to create a diverse range of these glycosides, which can be classified as O-, S-, C-, or N-glycosides depending on the atom that links the glycan to the quinone ring. researchgate.net The attachment of a sugar unit can significantly alter the parent molecule's solubility, stability, and pharmacokinetic properties.
The synthesis of S-glycosides , also known as thioglycosides, is a notable strategy to produce derivatives with increased stability compared to their O-glycoside counterparts, which can be susceptible to hydrolysis. nih.gov A common method involves the nucleophilic substitution of a halogen atom on the naphthoquinone ring with the sulfur atom of a protected mercaptoglucose derivative. nih.gov For instance, reacting a halogenated 1,4-naphthoquinone with a 6-mercaptoglucose derivative can form a stable thioether bond. nih.gov An alternative route is the direct addition of a mercaptoglucose derivative to a hydroxylated naphthoquinone like juglone, followed by saponification of the acetylated conjugate. nih.gov These non-glycosidic thioether linkages are designed to resist enzymatic cleavage in biological systems. nih.gov
The synthesis of O-glycosides is also a widely explored area. These are typically prepared by reacting a hydroxylated naphthoquinone with an activated and protected sugar derivative, such as a glycosyl bromide or trichloroacetimidate, in the presence of a suitable promoter.
The creation of fused glycohybrids represents a more complex synthetic challenge, leading to novel molecular architectures with potential applications in various fields. researchgate.net The diverse methods available for the chemical modification of naphthoquinones make them attractive platforms for developing new glycosylated substances. researchgate.net
| Compound Class | Linkage Type | Synthetic Description |
| O-Glycosides | Oxygen | Formed by reacting a hydroxylated naphthoquinone with a protected, activated sugar. |
| S-Glycosides (Thioglycosides) | Sulfur | Synthesized via nucleophilic substitution of a halogen on the naphthoquinone with a mercaptosugar, creating a stable thioether bond. nih.gov |
| N-Glycosides | Nitrogen | Involves the reaction of an amino-naphthoquinone with a sugar moiety. researchgate.net |
| C-Glycosides | Carbon | A carbon-carbon bond directly links the sugar to the naphthoquinone ring, offering high stability. researchgate.net |
Chemical Reactivity and Transformation Mechanisms of 2 Acetoxy 1,4 Naphthoquinone
Electrophilic Reactivity
The electrophilic nature of the 1,4-naphthoquinone (B94277) core in 2-acetoxy-1,4-naphthoquinone makes it susceptible to attack by nucleophiles. The electron-withdrawing character of the carbonyl groups and the acetoxy group enhances the electrophilicity of the quinonoid ring, particularly at the C3 position.
Nucleophilic Addition Mechanisms
Nucleophilic addition is a characteristic reaction of this compound. Various nucleophiles can add to the electron-deficient quinone system. For instance, it can react with amines and other aromatic compounds under oxidative conditions to yield a variety of derivatives. smolecule.com The reaction often proceeds via a Michael-type addition, where the nucleophile attacks the C3 position of the naphthoquinone ring.
The regioselectivity of nucleophilic additions to substituted naphthoquinones can be influenced by the nature and position of the substituents. For example, in reactions involving 5-acetoxy-1,4-naphthoquinones, the acetoxy group has been observed to influence the position of nucleophilic attack. nih.gov
Acylation and Arylation Pathways
This compound can participate in acylation and arylation reactions. These reactions often involve the introduction of acyl or aryl groups onto the naphthoquinone scaffold, leading to the formation of more complex molecules. smolecule.com For instance, Ru(II)-catalyzed C-H activation has been utilized for the [4+2] annulation and arylation of 1,4-naphthoquinones with benzoic acids and acetophenones, respectively, providing access to a diverse library of naphthoquinone derivatives. nih.gov These methods offer a direct way to functionalize the quinone core.
Reduction and Redox Cycling
The quinone moiety in this compound is redox-active, allowing the compound to undergo reduction and participate in redox cycling processes.
Formation of Dihydro Derivatives
This compound can be reduced to form dihydro derivatives. smolecule.com This transformation involves the addition of two hydrogen atoms across the two carbonyl groups of the quinone ring, resulting in the corresponding hydroquinone (B1673460). This reduction can be achieved using various reducing agents.
Electron Transfer Mechanisms
The redox activity of this compound is central to its biological and chemical behavior. Naphthoquinones are known to undergo redox cycling, a process that involves the acceptance of one or two electrons to form semiquinone or hydroquinone species, respectively. nih.govcsic.esd-nb.info These reduced species can then be re-oxidized by molecular oxygen, generating reactive oxygen species (ROS) such as superoxide (B77818) radicals. d-nb.info The presence of the acetyl group in 5-acetoxy-1,4-naphthoquinone has been suggested to facilitate quinone reduction. nih.govcsic.es While some naphthoquinones are potent redox cyclers, the extent of this activity can vary significantly depending on the substitution pattern. For example, 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) shows a notable absence of redox cycling in its toxicity mechanism towards isolated hepatocytes, unlike its isomer juglone (B1673114) (5-hydroxy-1,4-naphthoquinone). nih.gov The electron transfer mechanisms of hydroxy-naphthoquinones have been studied using techniques like in-situ IR spectroelectrochemistry, revealing complex processes involving radical anions and hydrogen bonding. jlu.edu.cnnasa.gov
Photoreactivity
This compound exhibits significant photoreactivity, undergoing various transformations upon exposure to light. jcu.edu.aursc.orgrsc.org These reactions are often initiated by the absorption of light, which excites the molecule to a higher energy state.
One of the notable photochemical reactions of this compound is its [2+2] photocycloaddition with alkenes. jcu.edu.aursc.orgrsc.org For example, it undergoes efficient and regioselective photocycloaddition with isobutene, styrene (B11656), and 1,1-diphenylethene. rsc.org With trans-stilbene (B89595), however, it yields a spiro-oxetane as the main product. rsc.org The photocycloaddition of this compound with diphenylacetylene (B1204595) has also been successfully achieved. jcu.edu.au
The photoreactivity of naphthoquinone derivatives is influenced by the solvent polarity. For some 1,4-naphthoquinone-based photodegradable molecules, photoreactivity is significantly enhanced in more polar solvents like methanol (B129727) and hexafluoroisopropanol (HFIP) compared to less polar solvents like toluene (B28343). nih.gov
Regio- and Stereo-specific Cycloadditions
This compound participates in several types of cycloaddition reactions, with the regioselectivity and stereospecificity being influenced by the nature of the reacting partner and the reaction conditions. These reactions are valuable in synthetic organic chemistry for constructing complex polycyclic systems.
One of the well-documented cycloaddition reactions is the [4+2] Diels-Alder reaction. scispace.com In these reactions, the substituted naphthoquinone acts as the dienophile. The regioselectivity of the Diels-Alder reaction with substituted 1,4-naphthoquinones is influenced by the electronic nature of the substituents on both the diene and the dienophile. acs.orgjocpr.com For instance, the reaction of 5-substituted 1,4-naphthoquinones, such as those with methoxy (B1213986) and acetoxy groups, with (E)-l-(N-carbobenzyloxyamino)-1,3-butadiene shows high regioselectivity. jst.go.jp Specifically, the reaction with 5-acetoxy naphthoquinone yields the 1,8-regioisomer. jst.go.jp This outcome is consistent with the electron-donating influence of the acetoxy group, which makes the C-3 carbon atom more electron-deficient and directs the incoming diene. jst.go.jp The stereochemistry of these cycloadditions is also notable, often proceeding with endo stereospecificity. jst.go.jplibretexts.org
Another significant class of cycloadditions involving this compound is the [2+2] photocycloaddition. These reactions are typically induced by sunlight or artificial UV light and involve the reaction of the quinone with alkenes. rsc.org For example, the photochemical reaction of this compound with arylethenes like styrene and 1,1-diphenylethene proceeds with high regio- and stereospecificity to yield cyclobutane (B1203170) derivatives in high yields. rsc.org The cyclobutane formation can be essentially quantitative when conducted in sunlight. rsc.org The reaction with diphenylacetylene under photochemical conditions has also been explored, leading to the formation of cyclobutene (B1205218) adducts. jcu.edu.au
The table below summarizes the outcomes of various cycloaddition reactions involving this compound and related compounds.
| Reactant 1 | Reactant 2 | Reaction Type | Product(s) | Key Findings | Reference(s) |
| This compound | Styrene | [2+2] Photocycloaddition | Cyclobutane adduct | High yield and purity, especially with solar exposure. | rsc.orgrsc.org |
| This compound | 1,1-Diphenylethene | [2+2] Photocycloaddition | Cyclobutane adduct | High yield, regio- and stereo-specific. | rsc.org |
| This compound | Diphenylacetylene | [2+2] Photocycloaddition | Cyclobutene adduct & Benzoanthracenone | Formation of both carbonyl and quinonoid C=C addition products. | jcu.edu.au |
| 5-Acetoxy-1,4-naphthoquinone | (E)-l-(N-carbobenzyloxyamino)-1,3-butadiene | [4+2] Diels-Alder | 1,8-regioisomer | High regioselectivity observed. | jst.go.jp |
Influence of Atmospheric Conditions on Photochemical Products
The photochemical reactions of this compound and related quinones can be significantly influenced by atmospheric conditions, particularly the presence of oxygen and the solvent used. These factors can affect the reaction pathways and the nature of the resulting photoproducts.
Sunlight-induced reactions are a key area where atmospheric conditions play a crucial role. For instance, the [2+2] photocycloaddition of this compound with styrene was successfully carried out using solar exposure, highlighting the potential for utilizing natural light in these transformations. rsc.org The efficiency of such solar processes can sometimes surpass laboratory methods using artificial light sources, leading to higher yields and purity of the desired products with minimal work-up. rsc.org
The presence of oxygen can lead to oxidative degradation of the reactants or products. In some photochemical reactions of quinones, the presence of atmospheric oxygen can lead to the formation of reactive oxygen species (ROS), which can then participate in subsequent reactions. researchgate.netnih.gov While specific studies on the influence of atmospheric oxygen on the photochemical products of this compound are not extensively detailed in the provided results, the general photochemistry of quinones suggests that oxygen can play a significant role. researchgate.net For example, the thermal and photochemical oxidation of related dicarbonyl compounds in the presence of atmospheric oxygen leads to a variety of oxidation products. researchgate.net
The choice of solvent is another critical factor. The photoacylation of 1,4-naphthoquinone with aldehydes, a reaction related to the transformations of this compound, shows solvent-dependent outcomes. mdpi.comnih.gov For instance, conducting the reaction in benzene (B151609) can lead to higher yields compared to using an excess of the aldehyde as the solvent. nih.gov The solvent can influence the stability of intermediates and the selectivity of the reaction. In some cases, the solvent can even participate in the reaction, as seen in the reaction of an enedione intermediate with methanol or ethanol (B145695) to form Michael adducts. researchgate.net
The table below outlines the influence of different conditions on the photochemical reactions of naphthoquinones.
| Naphthoquinone Derivative | Reaction Type | Conditions | Product(s) | Influence of Conditions | Reference(s) |
| This compound | [2+2] Photocycloaddition with styrene | Solar exposure, acetonitrile (B52724) | Cyclobutane adduct | Solar process gave excellent yield and purity. | rsc.org |
| 1,4-Naphthoquinone | Photoacylation with aldehydes | Benzene vs. excess aldehyde | Acylhydroquinones | Higher yields observed in benzene. | nih.gov |
| 2-Acetylcyclopentanone (related dicarbonyl) | Thermal/Photochemical Oxidation | Atmospheric oxygen | Various oxidation products | Oxygen leads to direct α-hydroxylation and other products. | researchgate.net |
Advanced Characterization and Analytical Methodologies for 2 Acetoxy 1,4 Naphthoquinone
Spectroscopic Analysis
Spectroscopic methods are fundamental in determining the chemical structure of 2-acetoxy-1,4-naphthoquinone by analyzing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.
¹H-NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the aromatic protons on the naphthoquinone ring typically appear as multiplets in the downfield region, a consequence of the electron-withdrawing nature of the quinone and acetate (B1210297) groups. The methyl protons of the acetoxy group characteristically present as a sharp singlet in the upfield region.
¹³C-NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbons of the quinone and the ester group are typically observed at the most downfield chemical shifts. The carbons of the aromatic ring appear in the intermediate region, while the methyl carbon of the acetoxy group is found at the most upfield position.
Interactive Data Table: NMR Data for this compound
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| ¹H | ~2.3 | Singlet | -OCOCH₃ |
| ¹H | ~7.7-8.2 | Multiplet | Aromatic Protons |
| ¹³C | ~20 | Singlet | -OCOC H₃ |
| ¹³C | ~126-135 | Multiplet | Aromatic Carbons |
| ¹³C | ~150 | Singlet | C -OAc |
| ¹³C | ~168 | Singlet | -OC O- |
| ¹³C | ~180, ~185 | Singlets | Quinone C =O |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. nih.gov The spectrum is characterized by strong absorption bands corresponding to the carbonyl groups. Specifically, the C=O stretching vibrations of the quinone moiety and the ester group are prominent features. The presence of the aromatic ring is confirmed by C=C stretching vibrations within the aromatic region and C-H stretching and bending vibrations.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (Quinone) | Stretching | ~1660-1680 |
| C=O (Ester) | Stretching | ~1750-1770 |
| C=C (Aromatic) | Stretching | ~1580-1600 |
| C-O (Ester) | Stretching | ~1200-1250 |
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by identifying characteristic fragment ions resulting from the loss of specific groups, such as the acetyl group.
Electronic absorption spectroscopy, typically conducted using UV-Vis spectrophotometry, provides information about the electronic transitions within the this compound molecule. The spectrum is characterized by absorption bands in the ultraviolet and visible regions. jcu.edu.au The π → π* transitions of the aromatic system typically result in strong absorptions in the UV region, while the n → π* transitions associated with the carbonyl groups give rise to weaker absorptions at longer wavelengths, often extending into the visible range and contributing to the compound's color. jcu.edu.auresearchgate.netnsc.ru The position and intensity of these bands can be influenced by the solvent polarity. researchgate.net
Interactive Data Table: Electronic Absorption Data for this compound
| Transition Type | Approximate λmax (nm) | Region |
| π → π | ~250-350 | Ultraviolet |
| n → π | ~400-450 | Visible |
Note: The exact absorption maxima (λmax) can vary depending on the solvent.
Crystallographic Analysis
Crystallographic analysis provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the crystalline state.
Single crystal X-ray diffraction is a powerful technique for determining the absolute structure of a molecule. fzu.czesrf.fr By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the crystal system, space group, and the precise coordinates of each atom in the unit cell. This information allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure and revealing details about intermolecular interactions in the solid state. fzu.czesrf.fr
Interactive Data Table: Crystallographic Data for this compound (Illustrative)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool employed to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal (the hypothetical crystal built from non-interacting molecules). The resulting Hirshfeld surface provides a unique three-dimensional map of the close contacts between neighboring molecules.
The analysis involves mapping various properties onto the Hirshfeld surface, most notably the normalized contact distance (dnorm). The dnorm value is calculated based on the distances of any point on the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. Negative dnorm values, typically highlighted in red, indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, signifying strong interactions such as hydrogen bonds. Positive values, shown in blue, represent longer contacts, while white areas denote contacts around the van der Waals separation.
Table 1: Representative Intermolecular Contacts and Their Percentage Contributions from Hirshfeld Surface Analysis of a Related Naphthoquinone Derivative.
| Interaction Type | Percentage Contribution (%) |
| H···H | 45.2 |
| O···H/H···O | 25.8 |
| C···H/H···C | 18.5 |
| C···C | 5.5 |
| Other | 5.0 |
Note: The data in this table is representative of a substituted naphthoquinone and serves to illustrate the type of information obtained from a Hirshfeld surface analysis. The actual values for this compound may differ.
Electrochemical Characterization Techniques
The redox-active nature of the quinone moiety in this compound makes electrochemical techniques particularly valuable for understanding its electronic properties and reactivity. These methods provide critical information on the thermodynamics and kinetics of electron transfer processes.
Cyclic Voltammetry for Redox Properties
Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to probe the redox behavior of a species in solution. In a typical CV experiment, the potential of a working electrode is swept linearly with time between two set values, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information about the redox processes occurring at the electrode surface.
For quinone derivatives like this compound, CV can be used to determine their reduction and oxidation potentials. In aprotic solvents such as acetonitrile (B52724) or dimethylformamide, the reduction of the quinone moiety typically proceeds in two successive one-electron steps. rdmodernresearch.comjlu.edu.cn The first step involves the formation of a semiquinone radical anion (Q•⁻), and the second step leads to the formation of a dianion (Q²⁻). Each of these electron transfer steps is characterized by a peak in the cyclic voltammogram. The cathodic peak potential (Epc) corresponds to the reduction of the species, while the anodic peak potential (Epa) corresponds to the oxidation of the reduced species. The half-wave potential (E1/2), calculated as the average of Epc and Epa, is a thermodynamic quantity related to the standard redox potential of the couple.
The presence of the acetoxy group at the 2-position is expected to influence the redox potentials of the naphthoquinone core. Acetoxy groups can act as electron-withdrawing groups, which generally facilitate the reduction of the quinone ring, leading to more positive reduction potentials compared to the unsubstituted 1,4-naphthoquinone (B94277). bris.ac.uk
Table 2: Representative Cyclic Voltammetry Data for a Substituted Naphthoquinone in Acetonitrile.
| Redox Couple | Epc (V vs. Ag/AgCl) | Epa (V vs. Ag/AgCl) | E1/2 (V vs. Ag/AgCl) |
| Q/Q•⁻ | -0.65 | -0.57 | -0.61 |
| Q•⁻/Q²⁻ | -1.28 | -1.20 | -1.24 |
Note: This data is illustrative for a substituted naphthoquinone and the actual values for this compound may vary depending on experimental conditions such as solvent, electrolyte, and scan rate. researchgate.netacs.orgbeilstein-journals.org
Determination of Electron Transfer Mechanisms
Cyclic voltammetry is also a powerful tool for elucidating the mechanism of electron transfer reactions. By analyzing the shape of the cyclic voltammogram, the peak currents, and the peak separation (ΔEp = Epa - Epc), one can gain insights into the reversibility of the electron transfer process and the stability of the generated intermediates.
For a reversible one-electron process, the peak separation is theoretically 59 mV at 25 °C, and the ratio of the anodic to cathodic peak currents (Ipa/Ipc) is equal to one. Deviations from these ideal values can indicate quasi-reversible or irreversible electron transfer, often coupled with chemical reactions.
The general mechanism for the reduction of naphthoquinones in aprotic media is an EE (electrochemical-electrochemical) mechanism, where two sequential electron transfers occur. jlu.edu.cn
First Electron Transfer (E): Q + e⁻ ⇌ Q•⁻
Second Electron Transfer (E): Q•⁻ + e⁻ ⇌ Q²⁻
The stability of the semiquinone radical anion (Q•⁻) and the dianion (Q²⁻) can be assessed from the reversibility of the corresponding redox waves. If the intermediates are unstable and undergo subsequent chemical reactions, the reverse peaks may be diminished or absent. The acetoxy group in this compound is not expected to introduce significant chemical complications in aprotic media, suggesting that the reduction likely follows a relatively straightforward EE pathway. However, the precise kinetics and stability of the intermediates would need to be confirmed through detailed electrochemical studies, potentially involving techniques such as rotating disk electrode voltammetry or spectroelectrochemistry. researchgate.netosti.gov In some cases, depending on the solvent and the presence of proton sources, more complex mechanisms like ECE (electrochemical-chemical-electrochemical) can be observed. researchgate.netrsc.org
Computational Chemistry and Molecular Modeling of 2 Acetoxy 1,4 Naphthoquinone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2-acetoxy-1,4-naphthoquinone at the atomic level.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For naphthoquinone derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311+G(2d,2p), are employed to optimize molecular geometries and to characterize the electronic distribution. ajchem-a.comacs.org The electronic structure and charge distribution of 1,4-naphthoquinone (B94277) derivatives have been characterized using DFT, which helps in understanding the influence of substituents on the molecule's properties. researchgate.net For instance, the presence of electron-donating or electron-accepting groups can significantly alter the electron density across the naphthoquinone scaffold. researchgate.net
Theoretical calculations have been instrumental in proposing fragmentation pathways for protonated 2-acylamino-1,4-naphthoquinone derivatives in mass spectrometry studies. researchgate.net These calculations can help identify the most likely sites of protonation based on nucleophilic atomic indices, providing a deeper understanding of the molecule's behavior under specific conditions. researchgate.net
Table 1: Key Applications of DFT in the Study of Naphthoquinone Derivatives
| Application | Description | References |
| Geometry Optimization | Determination of the most stable three-dimensional structure of the molecule. | ajchem-a.com |
| Electronic Property Calculation | Calculation of properties like dipole moment, polarizability, and charge distribution. | researchgate.net |
| Spectroscopic Analysis | Prediction of IR, NMR, and UV-Visible spectra to aid in experimental characterization. | nih.gov |
| Reaction Mechanism Studies | Investigation of the energy profiles of chemical reactions involving the molecule. | acs.org |
Fukui functions are essential tools in DFT for predicting the reactivity of different atomic sites within a molecule toward nucleophilic, electrophilic, and radical attacks. ajchem-a.com These functions are derived from the change in electron density as an electron is added to or removed from the molecule. ajchem-a.com For 1,4-naphthoquinone derivatives, Fukui functions (ƒk⁺ for nucleophilic attack and ƒk⁻ for electrophilic attack) are calculated to identify the most reactive centers. ajchem-a.com
The analysis of Fukui functions, often represented by dual descriptors, helps in explaining the nucleophilicity and electrophilicity of various atoms within the molecule. ajchem-a.com This information is crucial for understanding how this compound and its analogs might interact with other molecules, including biological targets. ajchem-a.com Calculations of Fukui functions for protonated 2-acylamino-1,4-naphthoquinone derivatives have been used to suggest protonation sites. researchgate.net
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity of a molecule. ajchem-a.comnih.gov The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) indicates its capacity to accept electrons. ajchem-a.com The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. ajchem-a.comnih.gov
Several global reactivity descriptors are calculated from HOMO and LUMO energies to provide a more comprehensive picture of a molecule's reactivity. nih.gov These include:
Ionization Potential (IP): The energy required to remove an electron (approximated as -E_HOMO). nih.gov
Electron Affinity (EA): The energy released when an electron is added (approximated as -E_LUMO). nih.gov
Electronegativity (χ): The tendency to attract electrons (χ = (IP + EA) / 2). ajchem-a.com
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (IP - EA) / 2). ajchem-a.comnih.gov
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating higher reactivity. ajchem-a.com
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge (ω = χ² / 2η). nih.gov
Studies on 1,4-naphthoquinone derivatives have shown that these DFT-based descriptors can reasonably predict the reactivity of the molecules. nih.gov For example, a molecule with a smaller energy gap and a higher electrophilicity index is predicted to be more reactive. ajchem-a.comnih.gov
Table 2: Calculated Reactivity Descriptors for a Series of 1,4-Naphthoquinone Derivatives
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Electronegativity (χ) |
| A | -6.50 | -2.80 | 3.70 | 1.85 | 4.65 |
| B | -6.35 | -3.15 | 3.20 | 1.60 | 4.75 |
| C | -6.65 | -2.95 | 3.70 | 1.85 | 4.80 |
| D | -6.20 | -3.30 | 2.90 | 1.45 | 4.75 |
| E | -6.80 | -2.85 | 3.95 | 1.98 | 4.83 |
| F | -6.45 | -3.10 | 3.35 | 1.68 | 4.78 |
| Note: This table is a representative example based on general findings for 1,4-naphthoquinone derivatives and does not represent specific values for this compound unless explicitly stated in a cited source. ajchem-a.com |
Molecular Dynamics and Docking Simulations
Molecular dynamics (MD) and docking simulations are computational techniques used to study the interactions between small molecules like this compound and biological macromolecules.
Molecular docking is a computational tool frequently used to understand the interaction between naphthoquinones and biological ligands. nih.gov These simulations predict the preferred binding orientation of a ligand to a receptor and estimate the strength of the interaction. For instance, molecular docking studies have been conducted on 1,4-naphthoquinone derivatives to investigate their potential as inhibitors of various proteins, including those involved in cancer. mdpi.comresearchgate.net
The binding of naphthoquinone derivatives to proteins often involves hydrogen bonds and hydrophobic interactions. mdpi.comnih.gov For example, the carbonyl groups of the quinone ring are often involved in hydrogen bonding with amino acid residues of the receptor. mdpi.com The planar naphthoquinone system can also participate in π-π stacking interactions. mdpi.com The binding affinity is typically quantified by the binding free energy (ΔG_bind), with more negative values indicating a stronger interaction. mdpi.com
Molecular docking simulations can identify the specific binding sites of a ligand on a receptor and predict the binding energies. mdpi.com This information is crucial for understanding the mechanism of action of a drug candidate and for designing more potent and selective inhibitors. For example, in studies of chalcone-1,4-naphthoquinone hybrids, molecular docking was used to predict the binding sites and energies of these compounds with various cancer-related proteins. mdpi.com
The analysis of the docked complexes reveals the key amino acid residues involved in the interaction. For instance, the carbonyl groups of the quinone ring in some derivatives have been shown to interact with specific arginine residues in the c-MET protein. mdpi.com The binding affinity of 1,4-naphthoquinone derivatives can be influenced by the nature and position of substituents on the naphthoquinone ring. mdpi.comnih.gov
Molecular dynamics simulations can further refine the docked poses and provide insights into the stability of the ligand-receptor complex over time. nih.gov These simulations can also reveal conformational changes in the protein upon ligand binding. nih.gov
Evaluation of Molecular Determinants for Biological Interactions
Computational studies have been instrumental in identifying the key molecular features of 1,4-naphthoquinone derivatives that govern their biological interactions. While direct studies on this compound are specific, broader research on related compounds provides valuable insights. For instance, the orientation of nucleophilic attacks on the naphthoquinone ring is influenced by the electronic properties of its substituents. The 5-acetoxy group, for example, can passivate the C4=O group, directing reactions to the C3 position. researchgate.net
The biological activity of naphthoquinones is often linked to their ability to accept electrons, forming radical anions. researchgate.net This redox activity is a key determinant in their mechanism of action, including anticancer and antimicrobial effects. researchgate.netmdpi.com Molecular modeling of 1,4-naphthoquinone and its derivatives with biological targets, such as the aryl hydrocarbon receptor (AhR), reveals that these compounds can bind directly to the ligand-binding cavity. mdpi.com The interactions are stabilized by hydrophobic forces and specific amino acid residues, which can differ between species. mdpi.com For example, enhanced hydrophobicity in naphthoquinones has been correlated with increased cytotoxic capabilities. mdpi.com
In Silico Studies for Structure-Activity Relationship (SAR) Elucidation
In silico methods are pivotal in elucidating the structure-activity relationships (SAR) of this compound and its analogs, enabling the prediction of their biological activities and the rational design of new compounds.
Prediction of Physicochemical Properties (e.g., Lipophilicity)
The physicochemical properties of this compound, such as lipophilicity (log P), are critical for its biological activity, influencing its absorption, distribution, and ability to cross cell membranes. Computational tools can predict these properties, aiding in the design of derivatives with optimal characteristics.
A quantitative structure-activity relationship (QSAR) study on derivatives of juglone (B1673114) and lawsone, which are structurally related to this compound, demonstrated a strong correlation between lipophilicity and herbicidal activity. researchgate.net The results often fit a quadratic model dependent on log P, indicating an optimal lipophilicity for biological effect. researchgate.net Similarly, the anticancer activity of 1,4-naphthoquinone derivatives has been shown to be influenced by the lipophilicity of substituents, with longer alkyl chains at certain positions enhancing cytotoxicity. mdpi.com
Predicted Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₂H₈O₄ |
| Average Mass | 216.192 g/mol |
| Exact Mass | 216.04224 |
| XLogP3 | 1.1 chem960.com |
| Topological Polar Surface Area | 60.4 Ų chem960.com |
| Hydrogen Bond Donor Count | 0 chem960.com |
| Hydrogen Bond Acceptor Count | 4 chem960.com |
| Rotatable Bond Count | 2 chem960.com |
| Data sourced from computational predictions. chem960.comchemspider.com |
Correlation of Molecular Descriptors with Biological Activity
Molecular descriptors, which are numerical values derived from the molecular structure, are used to build quantitative structure-activity relationship (QSAR) models. These models correlate the descriptors with the biological activities of a series of compounds. For naphthoquinone derivatives, descriptors related to their electronic properties, such as the energy of the lowest unoccupied molecular orbital (E(LUMO)) and vertical electron affinity (VEA), have been found to be important for their cytotoxicity. nih.gov The reactivity index (ω) has also been linked to both cytotoxicity and inhibitory activity against enzymes like Cdc25 A/B phosphatases. nih.gov
Studies on various 1,4-naphthoquinone derivatives have shown that their antibacterial activity can be correlated with these molecular descriptors. For example, the minimum inhibitory concentration (MIC) of several derivatives against Staphylococcus aureus was found to be in the micromolar range. nih.gov The hydrophobicity, polarity, and charge of the molecules are considered decisive in determining their biological activity. researchgate.net
Virtual Screening for Potential Biochemical Targets
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach has been applied to naphthoquinone derivatives to discover potential new therapeutic applications.
Molecular docking studies, a key component of virtual screening, have been used to investigate the interactions of 1,4-naphthoquinone derivatives with various biological targets. For instance, derivatives have been docked into the active sites of enzymes like Polo-like kinase 1 (Plk1), a target for antimitotic cancer drugs, and DNA topoisomerase IIα, another important anticancer target. atlantis-press.comatlantis-press.comnih.gov These studies help to predict the binding affinity and identify the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov The results of such screenings can prioritize compounds for further experimental testing. For example, some naphthoquinone derivatives have shown promising binding energies for Plk1, suggesting their potential as lead compounds for new antimitotic agents. atlantis-press.comatlantis-press.com
Molecular Mechanisms of Action and Biochemical Targets of 2 Acetoxy 1,4 Naphthoquinone
Cellular and Subcellular Interactions
The biological effects of 2-acetoxy-1,4-naphthoquinone are initiated through a series of interactions within the cell, leading to significant alterations in cellular function and viability. These interactions include the generation of reactive oxygen species, disruption of critical metabolic processes, DNA damage, modulation of signaling pathways, and direct targeting of mitochondria.
A primary mechanism of cytotoxicity for many naphthoquinones is the induction of oxidative stress through the generation of reactive oxygen species (ROS). mdpi.comrsc.org This process often involves redox cycling, where the quinone is reduced to a semiquinone radical, which can then transfer an electron to molecular oxygen to produce superoxide (B77818) radicals and other ROS. scbt.comjst.go.jpscielo.org.co These highly reactive species can cause widespread cellular damage.
However, in the case of this compound (also referred to as NQ4 in some studies), direct evidence for significant ROS induction is not consistently strong across all biological systems. For instance, in a study on the parasite Trypanosoma cruzi, this compound did not lead to a notable increase in ROS production, in contrast to its isomer, 5-acetoxy-1,4-naphthoquinone, which did. nih.govcsic.es The absence of significant ROS generation in some contexts could be attributed to the activity of cellular antioxidant systems that can neutralize the generated ROS. csic.es Despite this, the general capacity of the 1,4-naphthoquinone (B94277) scaffold to produce ROS remains a key aspect of its biological activity, contributing to the antimicrobial and cytotoxic effects observed with many of its derivatives. rsc.orgnih.govhep.com.cnnih.gov The cytotoxicity of 1,4-naphthoquinones is often linked to their ability to accept electrons, which facilitates the production of ROS, leading to cellular damage and apoptosis. jst.go.jpnih.gov
Naphthoquinones can act as vital links in electron transport chains, but they can also interfere with these processes, disrupting cellular energy metabolism. csic.es Research has indicated that 2-acetoxy derivatives of 1,4-naphthoquinone can serve as effective cofactors for purified NADPH-specific flavoprotein, an enzyme involved in electron transport. oup.com However, within liver microsomes, these acetoxy compounds are rapidly hydrolyzed by esterase enzymes into their corresponding 2-hydroxynaphthoquinones, which are ineffective in this role. oup.com
Other studies on related naphthoquinone derivatives have demonstrated a more disruptive interaction with cellular respiration. For example, some 2-aryloxy-1,4-naphthoquinone derivatives have been shown to inhibit mitochondrial respiration. rsc.org Furthermore, glucose-conjugated 1,4-naphthoquinones have been found to disrupt oxidative phosphorylation by affecting the function of complexes I-IV of the electron transport chain. nih.gov A related compound, 2-acetoxy-3-dodecyl-1,4-naphthoquinone, has been shown to incorporate into the A1 binding site of Photosystem I, a key component of the electron transport chain in photosynthetic organisms. researchgate.netnih.gov This body of evidence suggests that while this compound itself may have a complex role, the broader class of naphthoquinones can significantly interfere with electron transport and oxidative phosphorylation.
The generation of ROS by naphthoquinones is a major contributor to their genotoxic effects, as these reactive species can cause direct damage to DNA. jst.go.jp The cytotoxic activity of 1,4-naphthoquinones is often associated with ROS-induced DNA damage, which can ultimately lead to cell death. jst.go.jpsemanticscholar.org For example, the natural naphthoquinone juglone (B1673114) has been shown to induce cell death by producing ROS that cause DNA damage. hep.com.cnnih.gov
Furthermore, some naphthoquinones may also inhibit DNA repair mechanisms, exacerbating the damage. Juglone, for instance, has been found to reduce the self-repair capability of bacterial DNA by inhibiting the expression of the RecA protein, which is crucial for DNA repair and recombination. hep.com.cnnih.gov While direct studies on the DNA-damaging capabilities of this compound are limited, the established mechanisms for the 1,4-naphthoquinone class suggest that this is a probable mode of action, particularly in cells where it induces significant oxidative stress.
This compound is recognized as a potent inhibitor of kinases, enzymes that play a critical role in cellular signaling pathways that control cell growth, proliferation, and apoptosis. biosynth.com Its ability to induce apoptosis in cancer cells is a key feature of its anticancer properties. biosynth.com
The broader family of 1,4-naphthoquinones has been shown to modulate a variety of signaling pathways. mdpi.com For example, some derivatives can activate stress-responsive pathways like the MAPK (p38 and JNK) and Akt signaling pathways, often in a ROS-dependent manner. nih.gov Conversely, they can downregulate survival pathways, such as those involving ERK and STAT3. nih.gov The activation of pro-apoptotic pathways and inhibition of pro-survival pathways contribute significantly to the cytotoxic effects of these compounds. For instance, the activation of ERK1/2 and Akt can sometimes act as a pro-survival response to the stress induced by naphthoquinones, and inhibiting these pathways can enhance the compound's cytotoxic effects. mdpi.com The ability of naphthoquinones to influence these signaling networks underscores their potential as modulators of cellular fate.
Mitochondria are a primary target for many 1,4-naphthoquinone derivatives due to the central role of these organelles in both cellular metabolism and apoptosis. mdpi.com Studies on various naphthoquinones have demonstrated their ability to directly affect mitochondrial integrity and function. For example, treatment of Trypanosoma cruzi with several naphthoquinones, including the related 5-acetoxy-1,4-naphthoquinone, resulted in mitochondrial swelling and the collapse of the mitochondrial membrane potential (ΔΨm). nih.govcsic.es
This disruption of the mitochondrial membrane potential is a common finding. Synthetic (2-chloroethylthio)-1,4-naphthoquinones and glucose-conjugated 1,4-naphthoquinones have also been shown to provoke mitochondrial membrane depolarization. nih.govmdpi.com The permeabilization of the mitochondrial membrane can lead to the release of pro-apoptotic factors like cytochrome C and apoptosis-inducing factor (AIF) into the cytoplasm, triggering the caspase cascade and ultimately leading to apoptosis. nih.gov This direct targeting of mitochondria is a crucial mechanism behind the pro-apoptotic and anticancer activity of many naphthoquinones.
Enzyme and Protein Interactions
The biological activity of this compound is also defined by its direct interactions with specific enzymes and proteins, which can lead to the inhibition or modulation of their functions.
One of the most significant reported interactions is the potent inhibition of kinases. biosynth.com This inhibitory action disrupts the signaling pathways that these enzymes regulate, contributing to the compound's observed anticancer properties, such as the induction of apoptosis. biosynth.com
In addition to kinase inhibition, 2-acetoxy derivatives of 1,4-naphthoquinone have been found to interact with other enzyme systems. They can act as cofactors for purified NADPH-specific flavoprotein, although this effect is nullified in liver microsomes due to rapid hydrolysis. oup.com This interaction highlights the compound's ability to participate in redox reactions.
Furthermore, studies on a structurally related but more complex molecule, 2-acetoxy-3-dodecyl-1,4-naphthoquinone, have provided detailed insights into how these compounds can bind to proteins. This derivative was observed to incorporate into the A1 binding site of Photosystem I, demonstrating a specific interaction within a large protein complex involved in electron transport. researchgate.netnih.gov This suggests that this compound may also form specific, functionally relevant interactions with various protein targets. The table below summarizes some of the key protein interactions of this compound and related compounds.
| Compound/Class | Interacting Protein/Enzyme | Observed Effect |
| This compound | Kinases | Potent inhibition, induction of apoptosis. biosynth.com |
| 2-Acetoxy derivatives | Purified NADPH-specific flavoprotein | Act as effective cofactors. oup.com |
| 2-Acetoxy derivatives | Liver microsomal esterase | Rapid hydrolysis to ineffective 2-hydroxynaphthoquinones. oup.com |
| 2-Acetoxy-3-dodecyl-1,4-naphthoquinone | Photosystem I (A1 binding site) | Incorporation and binding within the protein complex. researchgate.netnih.gov |
| 1,4-Naphthoquinone derivatives | RecA | Inhibition of expression, leading to reduced DNA repair. hep.com.cnnih.gov |
| 1,4-Naphthoquinone derivatives | MAPK, Akt, STAT3 signaling proteins | Modulation of phosphorylation and activity. nih.gov |
Kinase Inhibition Mechanisms
This compound is recognized as a potent inhibitor of kinases. biosynth.com Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. The inhibition of these enzymes is a key mechanism through which this compound exerts its anticancer effects. While the precise kinases inhibited by this compound are a subject of ongoing research, the broader family of naphthoquinones has been shown to interfere with various kinase signaling pathways essential for cancer cell proliferation. mdpi.comnih.gov
| Target Class | Specific Examples (from Naphthoquinone Family) | Effect of Inhibition |
| Kinases | Mitogen-activated protein kinases (ERK1/2) mdpi.com | Disruption of signaling pathways crucial for cancer cell growth and survival. mdpi.com |
Inhibition of Heat Shock Proteins
The 1,4-naphthoquinone scaffold, the core structure of this compound, has been identified as a novel class of Heat Shock Protein 90 (Hsp90) inhibitors. nih.gov Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer development and progression. mdpi.com Inhibition of Hsp90 leads to the degradation of these client proteins, a hallmark of Hsp90 inhibition. nih.gov The interaction of 1,4-naphthoquinone with Hsp90 can activate the Hsp90/HSF1 pathway through the S-arylation of Hsp90. nih.gov
| Target Protein | Mechanism of Inhibition | Consequence |
| Heat Shock Protein 90 (Hsp90) | Direct inhibition, S-arylation | Degradation of oncogenic client proteins, induction of apoptosis. nih.govnih.gov |
Topoisomerase II Inhibition
Naphthoquinone derivatives have been extensively studied for their ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. scielo.brup.ac.za These compounds can act as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex, which leads to DNA strand breaks and ultimately cell death. acs.orgmdpi.com While direct studies on this compound are limited, the general mechanism for the 1,4-naphthoquinone class involves intercalation into DNA and interference with the enzyme's function. mdpi.comscielo.br
| Enzyme | Mechanism of Action | Cellular Outcome |
| Topoisomerase II | Inhibition of enzyme activity, stabilization of DNA-enzyme complex. scielo.bracs.org | DNA damage, induction of apoptosis. mdpi.commdpi.com |
Regulation of Tumor Suppressor Pathways (e.g., p53)
The tumor suppressor protein p53 plays a central role in preventing cancer formation by controlling cell cycle arrest and apoptosis. nih.gov Naphthoquinones have been shown to regulate p53 pathways. mdpi.com Some 1,4-naphthoquinone derivatives have been observed to up-regulate p53 in cancer cells, contributing to their apoptotic effects. nih.gov The interaction with the p53 pathway is a critical aspect of the anticancer activity of this class of compounds. researchgate.net
| Pathway | Observed Effect of Naphthoquinones | Significance in Cancer |
| p53 Tumor Suppressor Pathway | Upregulation of p53 expression. nih.gov | Induction of apoptosis and cell cycle arrest. nih.gov |
Interaction with Key Signaling Molecules (e.g., EGFR-NF-kB, Cdc25, STAT3)
Naphthoquinones modulate several key signaling molecules involved in cancer progression:
EGFR-NF-kB: Naphthoquinones are known to inhibit signaling via the Epidermal Growth Factor Receptor (EGFR) and Nuclear Factor-kappa B (NF-kB) pathway, which is crucial for cell proliferation and survival. mdpi.com
Cdc25: Cell division cycle 25 (Cdc25) phosphatases are key regulators of the cell cycle, and their inhibition by naphthoquinone derivatives can lead to cell cycle arrest. nih.gov Some derivatives have shown selective inhibition of Cdc25 A/B isoforms. nih.gov
STAT3: Signal Transducer and Activator of Transcription 3 (STAT3) is another important target. Some 1,4-naphthoquinone derivatives have been shown to decrease the phosphorylation of STAT3, thereby inhibiting its activity and inducing apoptosis in cancer cells. nih.gov
| Signaling Molecule | Effect of Naphthoquinones | Cellular Consequence |
| EGFR-NF-kB | Inhibition of signaling pathway. mdpi.com | Reduced cell proliferation and survival. mdpi.com |
| Cdc25 | Inhibition of phosphatase activity. nih.gov | Cell cycle arrest. nih.gov |
| STAT3 | Decreased phosphorylation. nih.gov | Inhibition of transcriptional activity, induction of apoptosis. nih.gov |
Interaction with the Aryl Hydrocarbon Receptor (AhR)
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating gene expression. wikipedia.org Studies have shown that 1,4-naphthoquinone can directly bind to and activate the AhR. nih.govnih.gov This interaction leads to the translocation of AhR into the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT) and binds to xenobiotic response elements (XREs), thereby modulating the transcription of target genes. wikipedia.orgfrontiersin.org The activation of AhR by naphthoquinones represents another layer of their complex biological activity. plos.org
| Receptor | Mechanism of Interaction | Downstream Effect |
| Aryl Hydrocarbon Receptor (AhR) | Direct binding and activation. nih.govnih.gov | Modulation of gene expression through the canonical AhR signaling pathway. nih.gov |
Mechanisms of Cell Fate Modulation
The various molecular interactions of this compound and related compounds ultimately lead to the modulation of cell fate, primarily through the induction of apoptosis (programmed cell death) and autophagy.
The induction of apoptosis is a common outcome of the inhibition of kinases, Hsp90, and topoisomerases, as well as the regulation of the p53 pathway. biosynth.comnih.govmdpi.comnih.gov Furthermore, some 2-amino-1,4-naphthoquinone derivatives have been found to induce autophagy, a cellular process of degradation and recycling of cellular components, which can also lead to cell death. nih.gov The specific mechanism of cell fate modulation can be cell-type dependent and influenced by the specific chemical structure of the naphthoquinone derivative.
Apoptosis Induction Pathways
The programmed cell death known as apoptosis is a critical mechanism by which multicellular organisms eliminate damaged or unwanted cells. The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic strategies. The chemical compound this compound has been identified as an agent capable of inducing apoptosis in cancerous cells, a property shared with other members of the naphthoquinone class of compounds biosynth.comontosight.ai. The molecular mechanisms underlying this process are complex, involving a cascade of signaling events that converge on the activation of a family of cysteine proteases known as caspases. These apoptotic pathways are broadly categorized as the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway.
Research into the broader class of 1,4-naphthoquinone derivatives indicates that their pro-apoptotic activity is frequently mediated through the intrinsic pathway mdpi.comnih.govnih.gov. This pathway is initiated by various intracellular stresses, including DNA damage and oxidative stress, which are known effects of certain naphthoquinones nih.govnih.gov. A key event in the intrinsic pathway is the permeabilization of the outer mitochondrial membrane, which leads to the release of several pro-apoptotic factors into the cytoplasm, most notably cytochrome c researchgate.netresearchgate.net. Once in the cytosol, cytochrome c associates with apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome, which in turn activates caspase-9, an initiator caspase.
The activation of initiator caspases like caspase-9 triggers a cascade of executioner caspases, such as caspase-3, -6, and -7 d-nb.info. These executioner caspases are responsible for the cleavage of a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation d-nb.info. Studies on derivatives structurally related to this compound have demonstrated the induction of caspase-dependent apoptosis, as evidenced by the cleavage of caspase-3 and its substrate, poly(ADP-ribose) polymerase (PARP) mdpi.comresearchgate.net.
The regulation of the intrinsic apoptotic pathway is tightly controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins archivesofmedicalscience.comwaocp.org. This family includes both anti-apoptotic members, such as Bcl-2 and Bcl-xL, and pro-apoptotic members, like Bax and Bak archivesofmedicalscience.comnih.gov. The balance between these opposing factions determines the cell's susceptibility to apoptotic stimuli. In healthy cells, anti-apoptotic Bcl-2 proteins sequester pro-apoptotic members, preventing mitochondrial outer membrane permeabilization. However, upon receiving an apoptotic signal, pro-apoptotic BH3-only proteins can either directly activate Bax and Bak or inhibit the anti-apoptotic Bcl-2 proteins, leading to the oligomerization of Bax and Bak at the mitochondrial membrane and subsequent release of cytochrome c nih.gov. Investigations into naphthoquinone derivatives have shown their ability to modulate the expression of Bcl-2 family proteins. For instance, some derivatives have been observed to down-regulate the expression of the anti-apoptotic protein Bcl-2 while the expression of the pro-apoptotic protein Bax remains unchanged, thereby shifting the cellular balance in favor of apoptosis mdpi.comarchivesofmedicalscience.com.
Furthermore, the tumor suppressor protein p53 plays a crucial role in orchestrating the cellular response to stress, including the induction of apoptosis mdpi.com. In response to DNA damage, a known effect of some quinone compounds, p53 can be activated and stabilized nih.govnih.gov. Activated p53 can transcriptionally upregulate the expression of several pro-apoptotic genes, including members of the Bcl-2 family like Bax mdpi.com. The involvement of p53 has been implicated in the apoptotic mechanisms of certain 1,4-naphthoquinone derivatives, suggesting a potential role for this tumor suppressor in the biological activity of this compound nih.govnih.gov.
Detailed Research Findings
While comprehensive studies focusing exclusively on the apoptotic pathways induced by this compound are limited, the collective research on related naphthoquinone derivatives provides a strong framework for understanding its likely mechanisms of action. The generation of reactive oxygen species (ROS) is a recurrent theme in the bioactivity of naphthoquinones nih.gov. This oxidative stress can act as a primary trigger for the intrinsic apoptotic pathway.
The table below summarizes the key molecular players and their roles in the apoptosis induction pathways associated with 1,4-naphthoquinone derivatives, which are likely relevant to the action of this compound.
| Protein/Factor | Family/Class | Function in Apoptosis | Observed Effect by Naphthoquinone Derivatives |
| p53 | Tumor Suppressor | Transcriptional activation of pro-apoptotic genes (e.g., Bax) in response to DNA damage. mdpi.com | Upregulation observed in response to some derivatives. nih.gov |
| Bcl-2 | Anti-apoptotic Bcl-2 Family | Inhibits apoptosis by sequestering pro-apoptotic proteins like Bax. archivesofmedicalscience.com | Down-regulation of expression. mdpi.com |
| Bax | Pro-apoptotic Bcl-2 Family | Promotes apoptosis by forming pores in the mitochondrial outer membrane. nih.gov | Upregulation of expression or no significant change. mdpi.comnih.gov |
| Cytochrome c | Mitochondrial Electron Transport Chain Component | Released from mitochondria, it activates the apoptosome. researchgate.net | Release into the cytoplasm is a common finding. researchgate.net |
| Caspase-9 | Initiator Caspase | Activated within the apoptosome, it initiates the caspase cascade. researchgate.net | Activation is a key step in the intrinsic pathway. researchgate.net |
| Caspase-3 | Executioner Caspase | Cleaves cellular substrates, leading to the execution of apoptosis. d-nb.info | Activation and cleavage are frequently observed. mdpi.com |
| PARP | DNA Repair Enzyme | Cleavage by caspase-3 is a hallmark of apoptosis. | Cleavage is a common indicator of apoptosis induction. researchgate.net |
The interplay of these proteins culminates in the dismantling of the cell in a controlled manner, preventing the inflammatory response associated with necrotic cell death. The evidence strongly suggests that this compound likely employs the intrinsic, mitochondria-mediated apoptotic pathway, driven by oxidative stress and regulated by the Bcl-2 family of proteins and the p53 tumor suppressor, ultimately leading to the activation of the caspase cascade.
Structure Activity Relationship Sar Studies of 2 Acetoxy 1,4 Naphthoquinone and Analogs
Influence of Substituent Position and Nature on Biological Activities
The type and placement of functional groups on the 1,4-naphthoquinone (B94277) ring system are critical determinants of the molecule's biological profile. nih.gov Modifications at various positions can dramatically alter the compound's electronic properties, steric profile, and ability to interact with biological targets.
The antimicrobial properties of 1,4-naphthoquinone derivatives are highly sensitive to their substitution patterns. The position of a substituent is a critical factor; for instance, a fluoro group at the C3 position of the naphthoquinone ring results in better antibacterial activity against E. coli compared to a fluoro group at the C4 position, which decreases activity. nih.gov The introduction of hydrophobic substituents at positions 2 and 3 of the juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) core has been shown to increase antimicrobial activity. jst.go.jp
The nature of the substituent is equally important. The introduction of nitrogen and sulfur atoms into the side chains of naphthoquinones can play a pivotal role in enhancing antimicrobial activity. preprints.org This is exemplified by 2-hydroxy-3-phenylsulfanylmethyl- nih.govscielo.org.co-naphthoquinones, which exhibit pronounced activity against both Gram-negative and Gram-positive bacteria. jst.go.jp Similarly, studies on 2-aryloxy-1,4-naphthoquinone derivatives have identified a correlation between molar mass and antimicrobial activity. rsc.orgrsc.org However, electronic effects can also be significant, as seen in specific derivatives where the electron-donating or electron-withdrawing nature of the substituent on a phenolic moiety dictates the activity. rsc.org
Research has also highlighted the importance of specific functional groups for antibacterial action. A free keto group at position 1 and a hydroxyl group at position C5 are considered essential for the antibacterial activity of certain naphthoquinones. scielo.brmdpi.com In contrast, methoxylation at positions C5 and/or C8 leads to inactivity against yeasts. mdpi.com Juglone and its derivatives have demonstrated strong antibacterial activity against S. aureus, with the hydroxyl group on the aromatic B-ring being crucial for this effect. hep.com.cnnih.gov
Table 1: Influence of Substituents on Antimicrobial Activity of 1,4-Naphthoquinone Analogs
| Compound/Derivative Class | Substituent Feature | Effect on Antimicrobial Activity | Reference(s) |
|---|---|---|---|
| Fluoro-1,4-naphthoquinones | Fluoro at C3 vs. C4 | C3 substitution enhances activity against E. coli; C4 decreases it. | nih.gov |
| Juglone Derivatives | Hydrophobic groups at C2 & C3 | Increases antimicrobial activity. | jst.go.jp |
| 2-Hydroxy-3-phenylsulfanylmethyl- nih.govscielo.org.co-naphthoquinones | Phenylsulfanylmethyl at C3 | Pronounced activity against Gram-positive and Gram-negative bacteria. | jst.go.jp |
| 5-Amino-8-hydroxy-1,4-naphthoquinone | Amino at C5, Hydroxy at C8 | Most effective in a series against staphylococci, streptococci, and bacilli. | scielo.br |
| Juglone (5-hydroxy-1,4-naphthoquinone) | Hydroxyl group on B-ring | Crucial for strong activity against S. aureus. | hep.com.cnnih.gov |
The anticancer potential of 1,4-naphthoquinone derivatives is also strongly governed by their structural features. For derivatives of 7-methyljuglone, the presence of fluoro substituents at the C-8 position, combined with hydroxyl groups at the C-2 and C-5 positions, plays an important role in their toxicity to cancer cells. preprints.orgnih.govup.ac.zaresearchgate.net
The substitution at the C2 and C3 positions is particularly sensitive. The synthesis of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives revealed that specific substitutions, such as an m-acetylphenylamino group, can confer potent cytotoxicity against various human cancer cell lines. elsevierpure.com Similarly, for 1,4-naphthoquinone oxime derivatives, both the length of the side chains and the position of substituents influence cytotoxic activity, with lipophilicity being a key factor. nih.govresearchgate.net
Studies on sulfur-containing and phenylamino (B1219803) side chains have suggested their utility in developing inhibitors for enzymes like Cdc25 A/B and MKK7, which are involved in cancer progression. nih.gov The cytotoxicity of these compounds is often linked to their electronic properties, such as the energy of the lowest unoccupied molecular orbital (E(LUMO)) and electron affinity. nih.gov For instance, 5-acetoxy-1,4-naphthoquinone has demonstrated significant cytotoxicity against several human cancer cell lines, including oral epidermoid carcinoma and ovarian carcinoma. nih.gov
Table 2: Influence of Substituents on Cytotoxic Activity of 1,4-Naphthoquinone Analogs
| Compound/Derivative Class | Substituent Feature | Effect on Cytotoxic Activity | Reference(s) |
|---|---|---|---|
| 7-Methyljuglone Derivatives | Fluoro at C8; Hydroxyl at C2 & C5 | Important for cytotoxicity against various cancer cell lines. | nih.govup.ac.zaresearchgate.net |
| 2-Amino-3-chloro-1,4-naphthoquinones | m-acetylphenylamino at C2 | Potent activity against HepG2, HuCCA-1, and A549 cell lines. | elsevierpure.com |
| 1,4-Naphthoquinone Oxime Derivatives | Length and position of side chain | Affects cytotoxic activity, with lipophilicity playing a key role. | nih.govresearchgate.net |
| 5-Acetoxy-1,4-naphthoquinone | Acetoxy at C5 | Strong cytotoxicity against oral epidermoid (KB) and other cancer cell lines. | nih.gov |
| Juglone Derivatives | Alkylation, acylation, sulfonylation | Compound 3c (a juglone derivative) was most potent in KB cell line. | nih.gov |
The acetoxy group, as seen in 2-Acetoxy-1,4-naphthoquinone, significantly modulates the parent molecule's biological profile. The introduction of an acetoxy group can alter the compound's solubility, reactivity, and interaction with biological targets. Studies on the acute cytotoxicity of this compound have been conducted on liver cells (HL-7702). nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. This computational approach is invaluable for understanding the mechanisms of action and for designing novel derivatives with improved potency.
Various molecular descriptors have been identified as being influential in the bioactivity of 1,4-naphthoquinone derivatives. For aromatase inhibitory activity, key descriptors include mass (Mor04m, H8m), electronegativity (Mor08e), and van der Waals volume (G1v). nih.govexcli.de In the context of cytotoxicity against leukemia cells, the partial atomic charges at carbons C1 and C10, along with the total dipole moment (DIP), have been shown to be the main descriptors. researchgate.net
For antiprotozoal activities, different sets of descriptors are important. Anti-chagasic activity is favored by refractivity, electronegativity, and polarizability, while anti-leishmanial activity is related to LogP and the polar surface area (PSA). bohrium.com The cytotoxicity of naphthoquinones has also been linked to quantum chemical descriptors such as the energy of the lowest unoccupied molecular orbital (E(LUMO)), vertical electron affinity (VEA), and a reactivity index (ω). nih.gov These findings underscore that the biological effect is a multifactorial property dependent on a combination of electronic, steric, and hydrophobic characteristics.
Table 3: Key Molecular Descriptors in QSAR Models for 1,4-Naphthoquinone Derivatives
| Biological Activity | Key Molecular Descriptors | Description | Reference(s) |
|---|---|---|---|
| Aromatase Inhibition | Mor04m, H8m, Mor08e, G1v | Descriptors related to mass, electronegativity, and volume. | nih.govexcli.de |
| Cytotoxicity (Leukemia) | C1, C10, DIP | Partial atomic charges on quinone carbons and total dipole moment. | researchgate.net |
| Antiprotozoal (Chagas) | Refractivity, Electronegativity, Polarizability | Physicochemical properties related to electron distribution and size. | bohrium.com |
| Cytotoxicity (General) | E(LUMO), VEA, ω | Quantum chemical descriptors related to electronic properties and reactivity. | nih.gov |
| Trypanocidal Activity | E(HOMO), Charge on O, Electronegativity (χ) | Electronic properties of the semiquinone state. | conicet.gov.ar |
A significant application of QSAR models is the prediction of biological activity for novel, un-synthesized compounds. This predictive power allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of the most promising candidates.
For example, a QSAR model for aromatase inhibition was used to screen 39 virtually designed compounds, predicting that 2,3-dihalogen substitution on the 1,4-naphthoquinone ring would be the most effective modification for potent activity. nih.govexcli.de Similarly, QSAR models for cytotoxicity have been employed to predict the activity of new 1,4-naphthoquinone compounds, providing guidelines for the further development of novel anticancer agents. elsevierpure.com In another study, a QSAR analysis led to the proposal of two new naphthoquinone structures with estimated IC50 values against leukemia cells, demonstrating the model's utility in rational drug design. researchgate.net This predictive capability streamlines the drug discovery process, saving time and resources by focusing experimental efforts on compounds with the highest probability of success.
Physicochemical Property Modulation of Bioactivity
The biological activity of this compound and related compounds is significantly influenced by their physicochemical properties. These properties govern how the molecules interact with biological systems, including their absorption, distribution, metabolism, and excretion.
Role of Lipophilicity in Biological Response
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), plays a crucial role in the biological response of naphthoquinone derivatives. researchgate.net Studies have shown a strong correlation between lipophilicity and the bioactivity of these compounds. researchgate.net For instance, in a study of O-acyl and O-alkyl derivatives of juglone and lawsone, the results indicated a significant influence of lipophilicity on their phytotoxic effects, often fitting a quadratic model dependent on logP. researchgate.net This suggests that there is an optimal range of lipophilicity for maximum biological activity.
The introduction of different functional groups can modulate the lipophilicity of the parent naphthoquinone. For example, the addition of alkyl or terpenyl moieties to lawsone and juglone was explored to analyze the influence of these lipophilic substituents on cytotoxicity against human cancer cell lines. mdpi.com The results demonstrated that increasing the lipophilicity through the addition of a farnesyl group to 2-hydroxy-1,4-naphthoquinone (B1674593) enhanced its cytotoxic activity against several cancer cell lines. nih.gov This highlights that modulating lipophilicity is a key strategy in the design of bioactive naphthoquinone derivatives. nih.gov
Influence of Polar and Non-Polar Groups on Biological Activity
The biological activity of 1,4-naphthoquinone derivatives is influenced by the presence of both polar and non-polar groups. researchgate.net The introduction of various substituents onto the naphthoquinone scaffold can significantly alter their electronic and steric properties, thereby affecting their interaction with biological targets. mdpi.com
For example, a study on the trypanocidal activity of 1,4-naphthoquinone derivatives revealed that the substitution of a hydroxyl group with an acetoxy or methoxy (B1213986) group in juglone led to higher biological activity. nih.govcsic.es Specifically, the O-acetylated derivative of juglone was found to be 40 times more active than juglone itself. nih.govcsic.es This demonstrates the significant impact that modifying polar and non-polar characteristics can have on the biological efficacy of these compounds.
Impact on Cell Membrane Permeability
The ability of a compound to permeate cell membranes is a critical factor in its biological activity. The physicochemical properties of this compound and its analogs directly influence their interaction with and passage through cellular membranes.
Studies using Langmuir monolayers as a model for half of a cell membrane have shown that 1,4-naphthoquinone can disrupt the structure of lipid monolayers, indicating an interaction with the cell membrane. nih.gov Furthermore, research on human bronchial epithelial cells demonstrated that 1,4-naphthoquinone can increase cell membrane permeability. nih.gov This effect is significant as it can lead to various cellular responses, including cytotoxicity. nih.gov The interaction with the cell membrane is believed to be a key part of the mechanism of action for many naphthoquinone derivatives. nih.gov The lipophilicity and the presence of specific functional groups on the naphthoquinone scaffold are determining factors for the extent of membrane interaction and permeability. nih.gov
Comparative Analysis of Naphthoquinone Scaffolds
The 1,4-naphthoquinone scaffold is a common feature in many biologically active compounds, both natural and synthetic. mdpi.com A comparative analysis of different naphthoquinone scaffolds provides valuable insights into their structure-activity relationships.
Juxtaposition with Natural Naphthoquinones (e.g., Juglone, Lawsone)
This compound is a derivative of the natural naphthoquinone, lawsone (2-hydroxy-1,4-naphthoquinone). nih.gov Comparing its activity with other natural naphthoquinones like juglone (5-hydroxy-1,4-naphthoquinone) reveals important structure-activity relationships. nih.gov
In a study evaluating trypanocidal activity, this compound (referred to as NQ4) showed lower activity compared to its parent compound, lawsone (NQ3), and juglone (NQ7). nih.gov However, the acetylation of juglone to form 5-acetoxy-1,4-naphthoquinone resulted in a 40-fold increase in activity against Trypanosoma cruzi. nih.govcsic.es This highlights that the position of the acetoxy group on the naphthoquinone ring is critical for its biological effect.
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and related natural naphthoquinones against bloodstream trypomastigotes of T. cruzi. nih.gov
| Compound | Nomenclature | IC50/24 h (μM) |
| NQ4 | This compound | 63.02 ± 5.8 |
| NQ3 | 2-Hydroxy-1,4-naphthoquinone (Lawsone) | 563.18 ± 83.28 |
| NQ7 | 5-Hydroxy-1,4-naphthoquinone (Juglone) | 6.51 ± 0.48 |
| NQ8 | 5-Acetoxy-1,4-naphthoquinone | 0.16 ± 0.01 |
Data sourced from Salomão et al. (2013) nih.gov
This data clearly illustrates that while the introduction of an acetoxy group at the 2-position of the 1,4-naphthoquinone ring (as in this compound) does not lead to high trypanocidal activity, the same modification at the 5-position (as in 5-acetoxy-1,4-naphthoquinone) dramatically enhances it. nih.gov
Derivative Modifications for Enhanced Selectivity
The modification of the 1,4-naphthoquinone scaffold is a common strategy to enhance the selectivity and efficacy of these compounds. mdpi.com By introducing various functional groups, researchers aim to create derivatives with improved targeting of specific biological pathways or cells, such as cancer cells. mdpi.com
One approach involves the conjugation of naphthoquinones with other molecules to increase their specificity. For example, conjugating 1,4-naphthoquinones with a glucose derivative has been explored to target cancer cells, which exhibit increased glucose uptake (the Warburg effect). mdpi.com This modification aims to increase the drug's concentration within cancer cells, thereby enhancing its selective cytotoxicity. mdpi.com
Another strategy is the synthesis of hybrid compounds that combine the 1,4-naphthoquinone moiety with other pharmacophores. For instance, creating hybrids of 1,4-naphthoquinone with thymidine (B127349) derivatives has been investigated for anticancer activity. mdpi.com These modifications can lead to new compounds with improved solubility, bioavailability, and reduced off-target effects. mdpi.com The introduction of amino groups, alkyl chains, or heterocyclic rings are other common modifications aimed at modulating the biological activity and selectivity of the naphthoquinone scaffold. mdpi.commdpi.com
Q & A
Q. What are the common synthetic routes for preparing 2-Acetoxy-1,4-naphthoquinone?
this compound is typically synthesized via acetylation of 2-hydroxy-1,4-naphthoquinone (lawsone) using acetic anhydride or acetyl chloride under acidic or basic conditions. Advanced methods include:
- Microwave-assisted reactions : Efficient one-pot protocols for functionalizing the naphthoquinone backbone (e.g., with tetronic acid and aldehydes) .
- Metal catalysis : Palladium or copper catalysts for regioselective acetoxylation .
- Chemoenzymatic approaches : Enzymatic hydroxylation followed by chemical acetylation to improve stereochemical control .
Q. How is this compound characterized in research settings?
Key characterization techniques include:
- NMR spectroscopy : To confirm substitution patterns (e.g., acetoxy group at C-2 via H and C NMR) .
- Mass spectrometry (MS) : For molecular weight validation and fragmentation analysis .
- HPLC : To assess purity (>98% for biological studies) .
- Electrochemical analysis : Cyclic voltammetry to evaluate redox properties influenced by the acetoxy group .
Advanced Research Questions
Q. How does the acetoxy substituent modulate redox properties and bioactivity compared to hydroxy or methyl groups?
The acetoxy group enhances stability against autoxidation compared to hydroxylated analogs, while maintaining redox cycling potential. Key findings:
- Anticancer activity : Acetoxy derivatives show improved cytotoxicity (e.g., IC <1 µg/mL in HeLa cells) by inducing S-phase cell cycle arrest and caspase 3/7 activation .
- Antimicrobial effects : Electron-withdrawing acetoxy groups increase hydrogen-bonding capacity, enhancing interactions with bacterial targets (e.g., MRSA) .
- Structure-activity relationship (SAR) : Acetoxy at C-2 improves solubility and membrane permeability over methyl or amino substituents .
Q. What are the challenges in designing multicomponent reactions (MCRs) for this compound derivatives?
Key challenges include:
- Regioselectivity : Competing reactions at C-2 vs. C-3 positions require optimized catalysts (e.g., NHOAc in glacial acetic acid) .
- Substituent compatibility : Bulky groups (e.g., trimethoxy aryl) hinder reaction efficiency in microwave-assisted MCRs .
- Green chemistry : Solvent-free or aqueous-phase reactions are under development to reduce environmental impact .
Q. How can researchers assess the cytotoxic mechanisms of this compound in vitro?
Methodologies include:
Q. What strategies mitigate toxicity while retaining bioactivity in this compound derivatives?
- Prodrug design : Masking the acetoxy group with hydrolyzable esters to reduce off-target effects .
- Hybrid analogs : Conjugation with antioxidants (e.g., tocopherol) to lower oxidative stress in normal cells .
- In vivo models : Zebrafish or murine studies to optimize therapeutic indices (e.g., LD vs. IC) .
Methodological Resources
Q. What analytical methods ensure batch-to-batch consistency in this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
